molecular formula C17H16BrClN2O2S B4958151 N-(4-chloro-2,5-dimethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide

N-(4-chloro-2,5-dimethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B4958151
M. Wt: 427.7 g/mol
InChI Key: JQLWTJQWJNWRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide, commonly known as 2C-C-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 2003 and has since gained popularity among researchers for its potential applications in scientific research. In

Scientific Research Applications

2C-C-NBOMe has been used in various scientific research applications, including neuropharmacology, toxicology, and receptor binding studies. Researchers have used 2C-C-NBOMe to study the effects of phenethylamines on the central nervous system and to investigate its potential as a therapeutic agent for various neurological disorders.

Mechanism of Action

2C-C-NBOMe is a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also acts as a partial agonist of the 5-HT2C receptor and has been shown to have affinity for other serotonin receptors. The activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of 2C-C-NBOMe.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-C-NBOMe are still being studied, but it has been shown to produce a range of psychoactive effects such as euphoria, visual and auditory hallucinations, and altered perception of time and space. It has also been reported to cause vasoconstriction, hypertension, and tachycardia, which can lead to adverse cardiovascular effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2C-C-NBOMe in lab experiments is its potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the use of 2C-C-NBOMe in lab experiments is limited by its potential for toxicity and adverse effects, which can make it difficult to interpret results and draw conclusions.

Future Directions

There are several potential future directions for research on 2C-C-NBOMe. One area of interest is the development of more selective and potent agonists of the 5-HT2A receptor, which could lead to the discovery of new therapeutic agents for various neurological disorders. Another area of interest is the investigation of the potential long-term effects of 2C-C-NBOMe on the brain and cardiovascular system, which could help to inform the development of safer and more effective drugs. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of 2C-C-NBOMe, which could help to optimize dosing regimens and minimize the risk of adverse effects.

Synthesis Methods

The synthesis of 2C-C-NBOMe involves the reaction of 2C-C with N-benzyl-2-aminothiazole in the presence of hydrobromic acid. The product obtained is a hydrobromide salt that is purified through recrystallization. The synthesis method has been well-documented in scientific literature and has been replicated by numerous researchers.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S.BrH/c1-21-15-9-13(16(22-2)8-12(15)18)19-17-20-14(10-23-17)11-6-4-3-5-7-11;/h3-10H,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLWTJQWJNWRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=NC(=CS2)C3=CC=CC=C3)OC)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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